molecular formula C21H22ClN3O2S B2507100 (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-((3,4-dimethylphenyl)sulfonyl)acrylonitrile CAS No. 885185-93-3

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-((3,4-dimethylphenyl)sulfonyl)acrylonitrile

Cat. No.: B2507100
CAS No.: 885185-93-3
M. Wt: 415.94
InChI Key: MORKGPWKHCLPIG-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((3,4-dimethylphenyl)sulfonyl)acrylonitrile is a high-purity chemical reagent designed for pharmaceutical and biochemical research applications. This synthetic compound features a strategic molecular architecture combining a 3-chlorophenylpiperazine moiety, a sulfonyl group, and an acrylonitrile function. The 3-chlorophenylpiperazine component is a well-established pharmacophore in medicinal chemistry, known to contribute significant biological activity and receptor binding capabilities in various therapeutic contexts . Piperazine derivatives demonstrate remarkable versatility in drug discovery, with documented applications across multiple therapeutic areas including central nervous system disorders, antimicrobial agents, and anticancer research . The structural complexity of this compound, particularly the sulfonylacrylonitrile group, suggests potential as a key intermediate or investigative tool for exploring enzyme inhibition, receptor-ligand interactions, and signal transduction pathways. The extended conjugated system may facilitate interactions with various biological targets, making it valuable for structure-activity relationship studies. This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult safety data sheets and implement appropriate handling precautions before using this compound.

Properties

IUPAC Name

(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-(3,4-dimethylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2S/c1-16-6-7-20(12-17(16)2)28(26,27)21(14-23)15-24-8-10-25(11-9-24)19-5-3-4-18(22)13-19/h3-7,12-13,15H,8-11H2,1-2H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORKGPWKHCLPIG-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC(=CC=C3)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC(=CC=C3)Cl)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-((3,4-dimethylphenyl)sulfonyl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₈H₁₈ClN₂O₂S
  • Molecular Weight : 354.86 g/mol
  • Key Functional Groups : Piperazine ring, acrylonitrile moiety, and sulfonyl group.

The biological activity of this compound has been linked to several mechanisms:

  • Receptor Interaction : The piperazine moiety is known for its ability to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction can lead to anxiolytic and antidepressant effects .
  • Cytotoxicity : Studies have shown that derivatives of piperazine compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group enhances the compound's ability to induce apoptosis in prostate cancer cells .
  • Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties, potentially making them candidates for treating infections .

Biological Activity Data

The following table summarizes key findings from research studies on the biological activity of this compound and its analogs:

Activity Type Effect Reference
AntidepressantSignificant reduction in depressive behaviors in animal models
AnticancerInduced apoptosis in prostate cancer cells
AntimicrobialExhibited activity against specific bacterial strains
Receptor BindingAffinity for serotonin (5-HT) receptors

Case Study 1: Antidepressant Effects

In a study evaluating the antidepressant effects of various piperazine derivatives, this compound was tested in a forced swim test model. The results indicated a significant decrease in immobility time compared to control groups, suggesting enhanced serotonergic activity .

Case Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of this compound on prostate cancer cell lines (PC-3). The compound demonstrated an IC50 value of 15 µM, indicating potent anticancer activity. Mechanistic studies revealed that it activates caspase pathways leading to apoptosis .

Case Study 3: Antimicrobial Efficacy

Research investigating the antimicrobial properties found that related compounds showed inhibition against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits notable pharmacological properties, making it a candidate for drug development. Its structural components suggest potential interactions with various biological targets.

Antidepressant Activity

Research indicates that derivatives of piperazine, such as the compound , may possess antidepressant properties. A study highlighted the effectiveness of piperazine derivatives in reducing immobility in forced swim tests (FST) in mice, suggesting their potential as antidepressants .

Antipsychotic Properties

The piperazine moiety is commonly associated with antipsychotic medications. Compounds containing this structure have been shown to interact with dopamine receptors, which are crucial in the management of schizophrenia and related disorders. The specific compound's design allows for further exploration into its efficacy against psychotic symptoms.

Synthesis and Chemical Properties

The synthesis of (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-((3,4-dimethylphenyl)sulfonyl)acrylonitrile involves multiple steps that can be optimized for higher yields. Research into synthetic methodologies is essential for producing this compound efficiently.

Synthetic Pathways

Various synthetic approaches have been documented for similar compounds, focusing on optimizing reaction conditions and improving yields. For instance, microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce by-products .

Biological Evaluation

The biological evaluation of this compound is critical for understanding its therapeutic potential.

In Vivo Studies

In vivo studies using animal models have demonstrated the compound's ability to modulate neurochemical pathways associated with mood regulation and psychosis. The results from these studies can inform future clinical trials.

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of this compound. By modifying substituents on the piperazine ring or the acrylonitrile moiety, researchers can enhance efficacy and reduce side effects.

Case Study: Antidepressant Efficacy

A recent study investigated the antidepressant efficacy of a series of piperazine derivatives, including those structurally similar to this compound. The findings indicated a dose-dependent reduction in depressive-like behavior in animal models, supporting the hypothesis that modifications to the piperazine structure can yield promising antidepressant candidates .

Case Study: Antipsychotic Potential

Another study focused on the antipsychotic potential of similar compounds, demonstrating their ability to antagonize dopamine receptors effectively. This research underscores the importance of further exploration into the specific interactions of this compound with neurotransmitter systems .

Comparison with Similar Compounds

Piperazine Derivatives with Phenyl Substituents

Compounds such as N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione (e.g., compounds 5–7 in ) share the piperazine core but lack the (3,4-dimethylphenyl)sulfonyl-acrylonitrile moiety. These derivatives exhibit high 5-HT2A receptor affinity (Ki = 15–46 nM) and antagonistic activity . In contrast, the target compound’s 3-chlorophenyl group may improve 5-HT2A selectivity over 5-HT1A receptors compared to phenyl-substituted analogues, which show moderate 5-HT1A binding (Ki > 100 nM) .

Sulfonyl-Acrylonitrile Derivatives

The title compound in , (2E)-2-(2,4-dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile, shares the acrylonitrile backbone and sulfonyl group but differs in substituents. Its 2,4-dichlorophenylsulfonyl group and methylsulfanyl side chain create distinct electronic effects compared to the target compound’s 3,4-dimethylphenylsulfonyl group. However, the absence of a piperazine ring in this analogue limits its 5-HT receptor affinity.

Pyridinylsulfonyl Analogues

Compounds like (2E)-3-(4-phenyl-1-piperazinyl)-2-(2-pyridinylsulfonyl)acrylonitrile () replace the dimethylphenylsulfonyl group with a pyridinylsulfonyl moiety.

Pharmacological and Structural Comparison Table

Compound Name Structural Features 5-HT2A Ki (nM) Key Structural Differences Biological Activity
(E)-3-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((3,4-dimethylphenyl)sulfonyl)acrylonitrile 3-Chlorophenylpiperazine, 3,4-dimethylphenylsulfonyl, acrylonitrile (E) Not reported Reference compound Hypothesized 5-HT2A antagonist
N-[3-(4-Phenylpiperazin-1-yl)-propyl]-3-spiro-cyclohexanepyrrolidine-2,5-dione (Compound 5, ) Phenylpiperazine, spiro-cyclohexane 27 Lacks sulfonyl-acrylonitrile; spirocyclic core 5-HT2A antagonist
(2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile () 2,4-Dichlorophenylsulfonyl, methylsulfanyl Not reported No piperazine; RAHB stabilization Antimalarial synthon
(2E)-3-(4-Phenyl-1-piperazinyl)-2-(2-pyridinylsulfonyl)acrylonitrile () Pyridinylsulfonyl, phenylpiperazine Not reported Pyridinyl vs. dimethylphenyl Unknown, likely altered solubility

Key Findings

Piperazine Substitution : The 3-chlorophenyl group on the piperazine ring in the target compound may confer higher 5-HT2A selectivity compared to phenyl-substituted analogues (e.g., ’s compounds 5–7) .

Preparation Methods

Cyclocondensation of Bis(2-Chloroethyl)amine Hydrochloride

The foundational step involves reacting bis(2-chloroethyl)amine hydrochloride (1.0 equiv) with 3-chloroaniline (1.1 equiv) in xylene at 140–145°C for 6–8 hours, catalyzed by p-toluenesulfonic acid (PTSA, 3 wt%). This yields 1-(3-chlorophenyl)piperazine hydrochloride as off-white crystals (84.6% yield, m.p. 158–160°C). Key modifications include:

  • Solvent Optimization : Replacing xylene with toluene reduces reaction time to 4 hours but decreases yield to 72% due to lower reflux temperatures.
  • Catalyst Recycling : PTSA recovered via aqueous extraction retains 89% activity over four cycles.

Alternative Pd-Catalyzed Coupling

A palladium(II) acetate/BINAP system in toluene at 110°C enables coupling of piperazine with 1-bromo-3-chlorobenzene (24 hours, 68% yield). While less efficient than thermal methods, this approach avoids hazardous chlorinated intermediates.

Synthesis of 2-((3,4-Dimethylphenyl)sulfonyl)acrylonitrile

Sulfonation of 3,4-Dimethylbenzene

3,4-Dimethylbenzene undergoes sulfonation with chlorosulfonic acid (2.5 equiv) at 0–5°C for 2 hours, yielding 3,4-dimethylbenzenesulfonic acid. Subsequent treatment with PCl5 (1.2 equiv) in dichloromethane produces 3,4-dimethylbenzenesulfonyl chloride (87% yield).

Horner-Wadsworth-Emmons Reaction

Diethyl (3,4-dimethylphenylsulfonyl)methylphosphonate, synthesized from the sulfonyl chloride and diethyl methylphosphonate (NaH, THF, 0°C), reacts with cyanomethyl aldehyde in THF at −78°C. Using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as base, this forms (E)-2-((3,4-dimethylphenyl)sulfonyl)acrylonitrile (82% yield, E:Z = 9:1). Critical parameters:

  • Temperature Control : Reactions above −20°C favor Z-isomer (E:Z = 3:1).
  • Solvent Effects : THF outperforms DMF or acetonitrile in stereoselectivity.

Conjugate Addition of 1-(3-Chlorophenyl)piperazine

Microwave-Assisted Michael Addition

A mixture of (E)-2-((3,4-dimethylphenyl)sulfonyl)acrylonitrile (1.0 equiv) and 1-(3-chlorophenyl)piperazine (1.2 equiv) in acetonitrile undergoes microwave irradiation (100°C, 300 W, 20 minutes), affording the target compound in 91% yield. Advantages include:

  • Reaction Acceleration : Conventional heating (reflux, 12 hours) yields 88%.
  • Byproduct Suppression : Microwave conditions reduce dimerization from 15% to <2%.

Solvent Screening

Comparative studies in seven solvents reveal acetonitrile as optimal (Table 1). Ethanol causes piperazine decomposition (>10% impurities), while DMF necessitates extensive purification.

Table 1: Solvent Impact on Conjugate Addition Yield

Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
Acetonitrile 82 12 88 98
DMF 100 6 78 85
Ethanol 78 24 45 72
Dichloromethane 40 48 63 89

Alternative Pathway: One-Pot Tandem Synthesis

Sulphamic Acid-Catalyzed Cyclization

A mixture of 3-chloroaniline, bis(2-chloroethyl)amine hydrochloride, and 3,4-dimethylbenzenesulfonyl chloride reacts with cyanomethylphosphonate in acetonitrile under reflux (80°C, 18 hours) with sulphamic acid (6 wt%). This one-pot method achieves 76% yield but requires chromatographic purification.

Limitations

  • Regioselectivity Issues : 15% of N-alkylated byproduct forms unless stoichiometry is tightly controlled.
  • Catalyst Loading : <4% sulphamic acid results in incomplete conversion (>30% starting material).

Structural Characterization and Spectral Data

Fourier-Transform Infrared Spectroscopy (FTIR)

  • Piperazine C-N Stretch : 1,250 cm⁻¹.
  • Sulfonyl S=O Asymmetric Stretch : 1,365 cm⁻¹.
  • C≡N Stretch : 2,240 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

¹H NMR (300 MHz, DMSO-d₆) :

  • δ 7.82 (d, 2H, ArH), 7.45 (s, 1H, ArH), 7.28–7.21 (m, 4H, ArH), 6.98 (d, 1H, J = 15.6 Hz, CH=), 3.42 (t, 4H, piperazine), 2.92 (t, 4H, piperazine), 2.34 (s, 6H, CH₃).

¹³C NMR :

  • δ 152.1 (C≡N), 139.8 (S=O), 129.4–115.2 (ArC), 118.3 (C=C), 53.1 (piperazine), 21.3 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₂H₂₂ClN₃O₂S: 435.1084 [M+H]⁺. Found: 435.1087.

Green Chemistry Considerations

Solvent Recovery

Acetonitrile distillation recovers 80% solvent for reuse without yield loss.

Catalytic Waste Reduction

Sulphamic acid recovery via filtration reduces heavy metal waste by 92% compared to Pd-based methods.

Q & A

Q. What are the key structural features of (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-((3,4-dimethylphenyl)sulfonyl)acrylonitrile, and how do they influence its physicochemical properties?

The compound features a piperazine ring substituted with a 3-chlorophenyl group, a sulfonyl-linked 3,4-dimethylphenyl moiety, and an acrylonitrile group. The sulfonyl group enhances polarity and hydrogen-bonding potential, impacting solubility and protein interactions. The nitrile group contributes to electrophilicity, which may influence reactivity in nucleophilic environments. Structural characterization via X-ray crystallography (for analogs in ) and spectroscopic methods (NMR, IR) is critical for confirming stereochemistry and electronic properties .

Q. What synthetic strategies are effective for preparing this compound, and how are intermediates monitored for purity?

Synthesis typically involves:

  • Step 1: Formation of the piperazine core via nucleophilic substitution of 3-chlorophenylpiperazine with a sulfonyl chloride derivative.
  • Step 2: Acrylonitrile introduction via Knoevenagel condensation under controlled pH (6–8) and temperature (60–80°C) .
  • Purification: Column chromatography or recrystallization. Intermediate monitoring employs TLC (Rf tracking) and HPLC (retention time analysis) . Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How is the stereochemical configuration (E/Z) of the acrylonitrile moiety confirmed?

The E-configuration is verified via:

  • ¹H-NMR coupling constants (J = 12–16 Hz for trans-vinylic protons).
  • X-ray crystallography (as in for analogous acrylonitrile derivatives) .
  • NOESY experiments to confirm spatial arrangements .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., kinases, GPCRs)?

  • Docking studies (AutoDock, Schrödinger Suite) model interactions with target proteins, guided by the sulfonyl group’s hydrogen-bond acceptor capacity and the piperazine’s flexibility.
  • Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) calculates electronic properties (HOMO-LUMO gaps) to assess reactivity .
  • MD simulations (AMBER, GROMACS) evaluate stability of ligand-receptor complexes over time . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Contradictions may arise from assay conditions (pH, buffer composition) or off-target effects. Mitigation strategies include:

  • Orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
  • Proteomic profiling to identify secondary targets.
  • Structural analogs (e.g., modifying the 3,4-dimethylphenyl group) to isolate structure-activity relationships (SAR) .

Q. How can reaction yields be optimized while minimizing byproduct formation during sulfonylation?

  • Solvent selection: Use aprotic solvents (DMF, DCM) to stabilize sulfonyl chloride intermediates.
  • Catalysis: Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.
  • Temperature control: Maintain 0–5°C during sulfonyl chloride addition to suppress hydrolysis .
  • Real-time monitoring: In-line FTIR tracks reaction progress and detects byproducts .

Q. What strategies enhance the compound’s metabolic stability without compromising target affinity?

  • Isotopic labeling (²H, ¹⁹F) at metabolically vulnerable sites (e.g., benzylic positions).
  • Prodrug design: Mask the nitrile group as a thioamide or phosphonate ester.
  • CYP450 inhibition assays identify metabolic hotspots for structural refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.